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Compound of Interest

Compound Name: HMR 1556

Cat. No.: B1673320 Get Quote

For researchers in cardiology and drug development, the precise modulation of cardiac ion

channels is paramount. HMR 1556 has emerged as a potent and highly selective blocker of the

slow component of the delayed rectifier potassium current (IKs), a critical current in cardiac

repolarization. This guide provides a comprehensive comparison of HMR 1556 with its

predecessor, Chromanol 293B, supported by experimental data, detailed protocols, and visual

representations of its mechanism and validation.

Comparative Analysis of Inhibitory Potency
The superior specificity of HMR 1556 is evident when comparing its half-maximal inhibitory

concentrations (IC50) against various cardiac ion channels with those of Chromanol 293B. The

data, primarily obtained from studies on canine and guinea pig ventricular myocytes,

demonstrates that HMR 1556 inhibits the IKs channel at nanomolar concentrations, while its

effects on other key cardiac currents are only observed at micromolar concentrations,

indicating a significantly wider therapeutic window.
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Ion Channel HMR 1556 IC50
Chromanol
293B IC50

Species Reference

IKs 10.5 nM 1.8 µM Canine [1][2]

34 nM
Not specified in

this study
Guinea Pig

IKr 12.6 µM > 30 µM Canine [1][2]

Ito 33.9 µM 38 µM Canine [1][2]

ICa.L 27.5 µM > 30 µM Canine [1][2]

IK1

Unaffected at

high

concentrations

> 30 µM Canine [1][2]

Key Observation: HMR 1556 is approximately 170 times more potent in blocking the canine IKs

channel than Chromanol 293B.[1] Furthermore, the concentration of HMR 1556 required to

block other cardiac ion channels is over 1000-fold higher than its IC50 for IKs, highlighting its

remarkable selectivity.

Experimental Protocols
The validation of HMR 1556 specificity relies heavily on the whole-cell patch-clamp technique

performed on isolated cardiac myocytes. This method allows for the precise measurement of

ionic currents across the cell membrane while controlling the membrane potential.

Isolation of Cardiac Myocytes
Ventricular myocytes are enzymatically dissociated from the hearts of appropriate animal

models (e.g., canine, guinea pig). This process typically involves retrograde perfusion of the

heart with a collagenase-containing solution to break down the extracellular matrix and release

individual heart muscle cells.

Whole-Cell Patch-Clamp Recordings
Objective: To measure the effect of HMR 1556 on specific cardiac ion currents.
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Apparatus: A patch-clamp amplifier, a microscope, micromanipulators, and a data acquisition

system are required.

Procedure:

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution

mimicking the intracellular ionic composition and is pressed against the membrane of a

single myocyte.

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

The membrane patch under the pipette is ruptured by gentle suction, establishing the

whole-cell configuration, which allows for electrical access to the entire cell.

Voltage-Clamp Protocols to Isolate Specific Currents:

IKs (Slow Delayed Rectifier K+ Current): To isolate IKs, other currents are blocked

pharmacologically (e.g., using a specific IKr blocker like E-4031 and a calcium channel

blocker like nifedipine). A long depolarizing voltage step (e.g., to +30 mV for several

seconds) is applied from a holding potential of around -40 mV. The characteristic slowly

activating outward current is measured.

IKr (Rapid Delayed Rectifier K+ Current): IKr is typically measured as a tail current upon

repolarization from a depolarizing pulse. It can be isolated by its sensitivity to specific

blockers like dofetilide or E-4031.

Ito (Transient Outward K+ Current): This current is elicited by a short depolarizing pulse

from a very negative holding potential (e.g., -80 mV) to inactivate sodium and calcium

channels. Ito activates and inactivates rapidly.

ICa.L (L-type Ca2+ Current): This inward current is measured in response to

depolarization from a holding potential that inactivates sodium channels (e.g., -40 mV).

Potassium currents are blocked by replacing K+ with Cs+ in the internal and external

solutions.

IK1 (Inward Rectifier K+ Current): IK1 is measured by applying hyperpolarizing and

depolarizing voltage steps from the resting membrane potential. It is characterized by its
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inward rectification property.

Signaling Pathways and Validation Workflow
To visually represent the context of HMR 1556's action and the process of its validation, the

following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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